molecular formula C12H17NO2 B13119198 Ethyl4-isobutylnicotinate

Ethyl4-isobutylnicotinate

Cat. No.: B13119198
M. Wt: 207.27 g/mol
InChI Key: GKRKMYFXKMNIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl4-isobutylnicotinate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings this compound is a derivative of nicotinic acid, which is a form of vitamin B3

Preparation Methods

The synthesis of Ethyl4-isobutylnicotinate typically involves esterification reactions. One common method is the reaction of nicotinic acid with isobutyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Scientific Research Applications

Ethyl4-isobutylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to penetrate biological membranes.

    Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl4-isobutylnicotinate involves its interaction with biological membranes. As an ester, it can easily penetrate lipid bilayers, making it an effective agent for delivering active compounds into cells. Once inside the cell, it can undergo hydrolysis to release nicotinic acid, which participates in various metabolic pathways .

Comparison with Similar Compounds

Ethyl4-isobutylnicotinate can be compared with other esters of nicotinic acid, such as methyl nicotinate and ethyl nicotinate. While all these compounds share similar chemical properties, this compound is unique due to its isobutyl group, which imparts distinct physical and chemical characteristics. This uniqueness makes it particularly useful in specific applications where other esters may not be as effective .

Similar Compounds

  • Methyl nicotinate
  • Ethyl nicotinate
  • Isobutyl nicotinate

These compounds are structurally similar but differ in their alkyl groups, which can influence their reactivity and applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 4-(2-methylpropyl)pyridine-3-carboxylate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)11-8-13-6-5-10(11)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3

InChI Key

GKRKMYFXKMNIFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)CC(C)C

Origin of Product

United States

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